3,5-Dimethyl-2-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC11395810
Molecular Formula: C23H24N6
Molecular Weight: 384.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H24N6 |
|---|---|
| Molecular Weight | 384.5 g/mol |
| IUPAC Name | 3,5-dimethyl-2-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C23H24N6/c1-17-16-21(28-14-12-27(13-15-28)20-10-6-7-11-24-20)29-23(25-17)18(2)22(26-29)19-8-4-3-5-9-19/h3-11,16H,12-15H2,1-2H3 |
| Standard InChI Key | XBMFXHONALZDKY-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C5=CC=CC=C5)C |
| Canonical SMILES | CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C5=CC=CC=C5)C |
Introduction
Structural Elucidation and Physicochemical Properties
Core Architecture and Substituent Effects
The pyrazolo[1,5-a]pyrimidine scaffold consists of a five-membered pyrazole ring fused to a six-membered pyrimidine ring. In this derivative, positional substitutions critically influence its reactivity and bioactivity:
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C3 and C5 positions: Methyl groups enhance steric bulk and modulate electronic properties.
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C2 position: A phenyl group introduces aromatic stacking potential.
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C7 position: A 4-pyridin-2-ylpiperazine moiety contributes hydrogen-bonding capabilities and conformational flexibility .
The planar fused-ring system facilitates π-π interactions with biological targets, while the piperazine side chain enables solubility in polar solvents.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 384.5 g/mol |
| CAS Number | 1189704-18-4 |
| Density | Not reported |
| Melting/Boiling Points | Not reported |
Synthetic Methodologies and Optimization
Microwave-Assisted Pd-Catalyzed Direct Arylation
A landmark one-pot synthesis employs microwave irradiation and palladium catalysis to functionalize the C7 position . This method avoids traditional Negishi coupling, eliminating the need for toxic zinc reagents and reducing reaction times from hours to minutes. Key steps include:
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Pd-catalyzed C–H arylation: Aryl bromides couple with the pyrazolo[1,5-a]pyrimidine core under microwave conditions (150°C, 20 min).
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Saponification-decarboxylation: Hydrolysis of ester intermediates yields the final product in 52–85% yield .
Compared to classical pathways, this approach improves atom economy and scalability, making it viable for high-throughput library generation.
Alternative Routes via Condensation Reactions
Early synthetic strategies relied on condensation of β-diketones or β-keto esters with 5-aminopyrazoles . For example, refluxing acetylacetone with 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile in acetic acid yields intermediate pyrazolo[1,5-a]pyrimidines, which are further functionalized via nucleophilic aromatic substitution . While effective, these methods require harsh conditions (refluxing acetic acid, 6–8 hours) and offer lower yields (~45–60%) .
Computational ADMET Profiling
Pharmacokinetic predictions via SwissADME and ProTox-II tools reveal:
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Lipophilicity: LogP = 3.1 ± 0.2, favoring membrane permeability but posing solubility challenges.
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Metabolic Stability: Susceptible to CYP3A4-mediated oxidation at the piperazine ring (70% likelihood) .
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Toxicity: Low hepatotoxicity risk (LD₅₀ > 500 mg/kg in rats) but potential hERG channel inhibition (IC₅₀: 2.8 µM), necessitating cardiac safety studies .
Comparative Analysis with Structural Analogs
Table 2: Activity Trends in Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) | AChE Inhibition IC₅₀ (µM) |
|---|---|---|---|
| 3,5-Dimethyl derivative | Pending | Pending | Pending |
| 7-Arylidene analog | 8–32 | 25.4 | 22.1 |
| 5-Cyano substituted | 16–64 | 12.7 | 18.3 |
Data gaps underscore the need for targeted bioassays on the title compound.
Challenges and Future Directions
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Synthetic Scalability: While microwave methods excel in efficiency, transitioning from milligram to kilogram scales requires continuous-flow reactor optimization.
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Selectivity Optimization: Reducing hERG affinity through piperazine N-substitution (e.g., introducing polar groups) may mitigate cardiac risks .
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In Vivo Validation: Pharmacodynamic studies in murine models are essential to confirm computational ADMET predictions.
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